molecular formula C11H21NS2 B12979310 N-(2-(Ethylthio)cyclohexyl)thietan-3-amine

N-(2-(Ethylthio)cyclohexyl)thietan-3-amine

Cat. No.: B12979310
M. Wt: 231.4 g/mol
InChI Key: WNGUPEXGEZFOFN-UHFFFAOYSA-N
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Description

N-(2-(Ethylthio)cyclohexyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylthio)cyclohexyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed to synthesize thietanes .

Industrial Production Methods

Industrial production of thietanes, including this compound, typically involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Ethylthio)cyclohexyl)thietan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium sulfide and thiolates are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thietanes and ring-opened products.

Scientific Research Applications

N-(2-(Ethylthio)cyclohexyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Ethylthio)cyclohexyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing thietane ring plays a crucial role in its reactivity and binding affinity. Specific pathways and targets may vary depending on the application, but the compound’s ability to undergo nucleophilic and electrophilic reactions is central to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Ethylthio)cyclohexyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NS2

Molecular Weight

231.4 g/mol

IUPAC Name

N-(2-ethylsulfanylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C11H21NS2/c1-2-14-11-6-4-3-5-10(11)12-9-7-13-8-9/h9-12H,2-8H2,1H3

InChI Key

WNGUPEXGEZFOFN-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCCCC1NC2CSC2

Origin of Product

United States

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